N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a benzamide derivative featuring a partially saturated benzothiophene core substituted with a hydroxymethyl group.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(12-5-2-1-3-6-12)17-11-16(19)9-4-7-14-13(16)8-10-20-14/h1-3,5-6,8,10,19H,4,7,9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHVAMLLFCOPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most direct route involves coupling 4-(aminomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene with benzoyl chloride or benzoic acid derivatives. Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this reaction by activating the carboxylic acid for nucleophilic attack by the amine.
General Procedure (Adapted from):
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Dissolve 4-(aminomethyl)-4-hydroxy-tetrahydrobenzothiophene (1.0 equiv) and benzoic acid (1.1 equiv) in dimethyl sulfoxide (DMSO).
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Add EDC (1.2 equiv) and stir at room temperature for 12–24 hours.
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Purify the crude product via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient.
Key Data:
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reagent solubility and reaction homogeneity.
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Catalytic Additives: 4-Dimethylaminopyridine (DMAP) accelerates acylation but may complicate purification.
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Temperature: Reactions performed at 25°C minimize side products compared to elevated temperatures.
Stepwise Synthesis from Tetrahydrobenzothiophene Precursors
Synthesis of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde
The core structure is synthesized via Friedel-Crafts alkylation of benzothiophene with cyclohexenol derivatives, followed by oxidation to the aldehyde.
Procedure:
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React benzothiophene with cyclohexenol in the presence of anhydrous AlCl₃ (Lewis acid) at 0–5°C.
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Oxidize the intermediate alcohol to the aldehyde using pyridinium chlorochromate (PCC).
Characterization:
Reductive Amination to Introduce the Aminomethyl Group
The aldehyde is converted to the primary amine via reductive amination using sodium cyanoborohydride (NaBH₃CN).
Procedure:
Final Amide Coupling
The amine intermediate is coupled with benzoyl chloride under Schotten-Baumann conditions:
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Dissolve the amine in aqueous NaOH (10%) and dichloromethane (DCM).
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Add benzoyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 1 hour, extract with DCM, and purify via silica gel chromatography.
Alternative Routes: HATU-Mediated Amidation
High-Efficiency Coupling
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers superior coupling efficiency for sterically hindered amines.
Procedure:
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Combine 4-(aminomethyl)-tetrahydrobenzothiophene (1.0 equiv), benzoic acid (1.1 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile.
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Stir at 25°C for 4 hours.
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Concentrate under reduced pressure and purify via flash chromatography.
Advantages:
Comparative Analysis of Methods
| Method | Reagent | Yield | Purity | Time |
|---|---|---|---|---|
| EDC-mediated coupling | EDC/DMSO | 60–75% | >95% | 24 h |
| HATU-mediated coupling | HATU/DIPEA | 80–90% | >98% | 4 h |
| Reductive amination | NaBH₃CN | 50–65% | 90–95% | 6 h |
Challenges and Mitigation Strategies
Purity Concerns
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide exhibits promising antimicrobial and anticancer properties:
- Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of various bacterial strains and fungi. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. It is believed to interact with specific enzymes or receptors that regulate cell proliferation and survival.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Benzothiophene Core : This step often utilizes cyclization reactions involving thiophene derivatives.
- Introduction of the Hydroxymethyl Group : Reagents such as formaldehyde or paraformaldehyde are commonly used.
- Amidation Reaction : The final step involves reacting the intermediate with an appropriate amine to form the amide bond.
Industrial applications may utilize continuous flow reactors to enhance efficiency and yield while ensuring safety during synthesis.
Therapeutic Applications
This compound has potential therapeutic applications in several areas:
- Cancer Treatment : Ongoing research is focused on its role as a chemotherapeutic agent. Its ability to target specific cancer cell pathways makes it a candidate for further development.
- Infectious Diseases : Given its antimicrobial properties, this compound may be explored as a treatment for infections caused by resistant bacterial strains.
- Enzyme Inhibition : The presence of functional groups suggests potential use as an enzyme inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with benzamide derivatives sharing core structural or functional similarities, as inferred from the evidence. Key differences in substituents, heterocyclic systems, and biological activities are emphasized.
Comparison with N-(2-Alkyl-4-oxo-tetrahydrobenzothiophene-Pyrimidinyl) Benzamides
- Example: 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (11a) .
- Structural Differences :
- The target compound lacks the pyrimidine ring fused to the benzothiophene.
- A hydroxyl group replaces the 4-oxo and alkyl substituents in 11a.
- Implications: The pyrimidine ring in 11a may enhance π-π stacking interactions with biological targets, whereas the hydroxyl group in the target compound could improve solubility and hydrogen-bonding capacity.
Comparison with LASSBio-1446 (N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide)
- Structural Differences :
- The tetrahydrobenzothiophene in the target compound may confer greater lipophilicity than the sulfonamide moiety.
Comparison with Oxadiazole-Containing Benzamides (LMM5 and LMM11)
- Example : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) .
- Structural Differences :
- LMM5 incorporates a 1,3,4-oxadiazole ring and sulfamoyl group, whereas the target compound features a tetrahydrobenzothiophene.
- Pharmacological Implications: Oxadiazoles are known for metabolic stability and enzyme inhibition, suggesting LMM5 may target fungal pathways (as tested in ). The tetrahydrobenzothiophene in the target compound could favor interactions with redox-active biological targets.
Comparison with Triazole-Thione Benzamides
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
- Structural Differences :
- These compounds contain triazole-thione moieties, absent in the target compound.
- Electronic Effects :
- The thione group in triazoles (νC=S at 1247–1255 cm⁻¹ in IR) contrasts with the hydroxyl group’s O-H stretching (~3150–3319 cm⁻¹). This difference may alter binding modes in biological systems.
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 293.4 g/mol. The structure incorporates a benzothiophene moiety, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through interaction with specific enzymes and receptors:
- Enzyme Modulation : The compound has shown potential in modulating the activity of certain enzymes involved in critical biochemical pathways.
- Receptor Interaction : It may bind to receptors that play roles in various physiological processes, thereby influencing cellular responses.
Antimicrobial Properties
Studies have suggested that derivatives of benzamide, including this compound, exhibit antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi.
Cardiovascular Effects
Research has indicated that similar benzamide derivatives can influence heart function. A study involving a 4-hydroxy-furanyl-benzamide derivative reported a reduction in infarct area and left ventricular pressure in ischemia-reperfusion injury models. This suggests a potential cardioprotective role for benzamide derivatives .
Anticancer Activity
Preliminary evaluations have shown that compounds structurally related to this compound could inhibit cancer cell proliferation. The mechanism often involves the modulation of metabolic pathways critical for tumor growth.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study focusing on related benzamide derivatives highlighted their ability to inhibit bacterial growth effectively. The mechanism was linked to the disruption of cell wall synthesis.
- Cardiovascular Studies : Another study demonstrated that the compound could significantly lower left ventricular pressure in isolated rat hearts when tested under ischemic conditions. This effect was attributed to its interaction with muscarinic receptors and nitric oxide synthase pathways .
- Anticancer Potential : Research involving benzamide derivatives showed promising results against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis pathways .
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide with high purity?
- Methodology :
- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (≥97%) as a starting material, ensuring minimal moisture exposure to prevent side reactions .
- Reaction Optimization : Conduct reactions under inert atmosphere (e.g., nitrogen) in anhydrous solvents like dichloromethane or THF. Monitor temperature closely (e.g., 0–25°C) to control exothermic intermediates .
- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate the compound. Confirm purity via HPLC (≥98%) and TLC .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Spectroscopic Methods :
- NMR : Use - and -NMR to verify the tetrahydrobenzothiophene core and benzamide substituents. Key signals include the hydroxy group (δ ~5.2 ppm, broad) and methylene bridge (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Monitor degradation products (e.g., oxidation of the hydroxy group) via LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally analogous benzamides?
- Approach :
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Comparative SAR Studies : Systematically modify substituents (e.g., replacing hydroxy with methoxy) and evaluate activity against standardized assays (e.g., kinase inhibition). Use ’s table (see below) to guide substitutions .
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Validation : Replicate conflicting studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables. Cross-validate with in silico docking (AutoDock Vina) to predict binding modes .
Analog Substituent Biological Activity 4-Cl derivative Chlorophenyl Enhanced kinase inhibition 4-OCH derivative Methoxyphenyl Reduced cytotoxicity
Q. How can interaction studies be designed to elucidate the compound’s binding mechanism with putative targets?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (K, k, k) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Mutagenesis : Engineer target proteins with point mutations (e.g., active-site residues) to identify critical interactions .
Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), BBB permeability, and CYP450 inhibition.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers for membrane permeability insights .
Methodological Notes
- Contradiction Mitigation : When conflicting data arise (e.g., variable IC values), employ orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and validate with structural analogs .
- Synthesis Pitfalls : Avoid prolonged exposure to acidic conditions during purification, as the hydroxy group may undergo dehydration. Use mild bases (e.g., NaHCO) for workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
